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Compound of Interest

Compound Name: ERK-IN-4

Cat. No.: B15612988 Get Quote

Absence of Public Data for ERK-IN-4: As of late 2025, a comprehensive kinase selectivity

profile for a compound designated "ERK-IN-4" is not available in the public domain, including

peer-reviewed literature and commercial vendor databases. Therefore, this guide provides a

comparative analysis of the cross-reactivity profiles of four well-characterized, potent, and

selective ERK1/2 inhibitors: Ulixertinib (BVD-523), SCH772984, GDC-0994 (Ravoxertinib), and

VX-11e. This information is intended to serve as a valuable resource for researchers and drug

development professionals in selecting the most appropriate tool compound for their studies

and in interpreting experimental results.

Introduction to ERK Signaling and Inhibition
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the Mitogen-

Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a central role in

regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a

common feature in many human cancers, making ERK1/2 attractive targets for therapeutic

intervention. The selectivity of an ERK inhibitor is a crucial parameter, as off-target effects can

lead to toxicity and confound experimental outcomes.

Biochemical Potency and Selectivity of ERK
Inhibitors
The following table summarizes the biochemical potency and kinase selectivity of Ulixertinib,

SCH772984, GDC-0994, and VX-11e. It is important to note that the kinase panel sizes and
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the specific kinases included in the screens may vary between studies, which should be taken

into account when directly comparing these inhibitors.

Inhibitor Target(s)
IC50/Ki
(ERK1)

IC50/Ki
(ERK2)

Kinase
Panel Size

Notable Off-
Targets
(>50%
inhibition at
1 µM or as
specified)

Ulixertinib

(BVD-523)
ERK1/2 <0.3 nM (Ki) <0.3 nM (Ki) 468

Minimal off-

target effects

reported.

Binds to

ERK8.[1]

SCH772984 ERK1/2 4 nM (IC50) 1 nM (IC50) 300

Seven

kinases

showed

>50%

inhibition at 1

µM.

GDC-0994

(Ravoxertinib

)

ERK1/2 6.1 nM (IC50) 3.1 nM (IC50) 170

No kinase

inhibition

>70% other

than ERK1/2

at 100 nM.[2]

VX-11e ERK1/2 Not specified <2 nM (Ki) >130

GSK-3 (Ki =

395 nM),

Aurora A (Ki =

540 nM),

Cdk2 (Ki =

852 nM).[3]

Signaling Pathway and Experimental Workflow
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To provide a clearer understanding of the biological context and the methods used to assess

inhibitor selectivity, the following diagrams illustrate the ERK signaling pathway and a general

workflow for a biochemical kinase inhibition assay.

graph ERK_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node
[shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge
[arrowsize=0.7];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; RAS

[label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK

[label="MEK1/2", fillcolor="#F1F3F4"]; ERK [label="ERK1/2", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Substrates [label="Cytoplasmic & Nuclear\nSubstrates",

fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation",

shape=ellipse, fillcolor="#FBBC05"]; Inhibitor [label="ERK Inhibitor\n(e.g., Ulixertinib)",

shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Off_Targets [label="Off-

Target Kinases\n(e.g., GSK-3, Aurora A)", shape=box, style=filled, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges RTK -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK

[color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Substrates [color="#5F6368"];

Substrates -> Proliferation [color="#5F6368"]; Inhibitor -> ERK [arrowhead=tee,

color="#4285F4", style=dashed]; Inhibitor -> Off_Targets [arrowhead=tee, color="#34A853",

style=dashed]; }

Caption: Simplified ERK/MAPK Signaling Pathway and Points of Inhibition. graph
Kinase_Assay_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node
[shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; prepare_reagents

[label="Prepare Reagents:\n- Kinase\n- Substrate\n- ATP\n- Inhibitor Dilutions"];

dispense_inhibitor [label="Dispense Inhibitor\nand Kinase to\nAssay Plate"]; pre_incubate

[label="Pre-incubate to Allow\nInhibitor Binding"]; initiate_reaction [label="Initiate Reaction\nby

Adding ATP/\nSubstrate Mix"]; incubate [label="Incubate at\nRoom Temperature"];

stop_reaction [label="Stop Reaction"]; detect_signal [label="Detect Signal\n(e.g.,

Radioactivity,\nLuminescence, Fluorescence)"]; analyze_data [label="Data Analysis:\nCalculate

% Inhibition\nand IC50 Values"]; end [label="End", shape=ellipse, fillcolor="#FBBC05"];
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// Edges start -> prepare_reagents; prepare_reagents -> dispense_inhibitor; dispense_inhibitor

-> pre_incubate; pre_incubate -> initiate_reaction; initiate_reaction -> incubate; incubate ->

stop_reaction; stop_reaction -> detect_signal; detect_signal -> analyze_data; analyze_data ->

end; }

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Experimental Protocols
Below is a generalized protocol for a biochemical kinase inhibition assay, based on commonly

used methods for determining inhibitor potency and selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a specific kinase.

Materials:

Purified, active kinase

Specific peptide or protein substrate

Adenosine triphosphate (ATP), often radiolabeled (e.g., ³³P-ATP) or with a fluorescent analog

Test compound (inhibitor) serially diluted in an appropriate solvent (e.g., DMSO)

Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a detergent)

Assay plates (e.g., 96-well or 384-well)

Phosphocellulose paper or other capture membrane (for radiometric assays)

Scintillation counter or plate reader (depending on the detection method)

Stop solution (e.g., phosphoric acid or EDTA)

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay

buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
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Reaction Setup: In the wells of an assay plate, add the kinase and the test compound

dilutions. Allow for a pre-incubation period (typically 15-30 minutes) at room temperature to

permit inhibitor binding to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes)

at a controlled temperature (e.g., 30°C).

Reaction Termination: Stop the reaction by adding a stop solution.

Detection:

For Radiometric Assays: Spot the reaction mixture onto phosphocellulose paper. Wash the

paper to remove unincorporated radiolabeled ATP. Quantify the incorporated radioactivity

on the substrate using a scintillation counter.

For Luminescence/Fluorescence Assays: Add detection reagents according to the

manufacturer's protocol and measure the signal using a plate reader. The signal is

typically proportional to the amount of ATP consumed or ADP produced.

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound

concentration relative to the vehicle control. Plot the percent inhibition against the logarithm

of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50

value.

Conclusion
While data on "ERK-IN-4" remains elusive, the comparative analysis of Ulixertinib,

SCH772984, GDC-0994, and VX-11e provides valuable insights into the landscape of available

ERK1/2 inhibitors. Ulixertinib and GDC-0994 appear to have highly selective profiles, a

desirable characteristic for minimizing off-target effects. SCH772984 and VX-11e are also

potent inhibitors, with some characterized off-targets that should be considered when designing

and interpreting experiments. Researchers are encouraged to consult the primary literature for

more detailed information and to consider the specific context of their experimental system

when selecting an ERK inhibitor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15612988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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